1-(2-フェニルエチル)ピロリジン-2-オン

説明

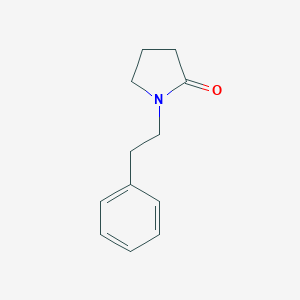

1-(2-Phenylethyl)pyrrolidin-2-one is a useful research compound. Its molecular formula is C12H15NO and its molecular weight is 189.25 g/mol. The purity is usually 95%.

BenchChem offers high-quality 1-(2-Phenylethyl)pyrrolidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Phenylethyl)pyrrolidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

1,5-置換ピロリジン-2-オンの合成

この化合物は、ドナー-アクセプターシクロプロパンとアニリン/ベンジルアミンからの1,5-置換ピロリジン-2-オンの合成に使用されます . この方法は、ドナー-アクセプターシクロプロパンを第一級アミンでルイス酸触媒で開環させてγ-アミノエステルを得て、その場でラクタム化と脱アルコキシカルボニル化を行うことを含みます .

薬理学的に重要な化合物

1,5-置換ピロリジン-2-オンは薬理学的に重要であり、その後の化学反応で、医薬品化学および薬理学的に興味深い様々な窒素含有多環式化合物(例:ベンゾ[g]インドリジジン誘導体)を得るために使用できます .

カンナビノイド受容体1(CB1)阻害剤

1,5-ジアリールピロリジン-2-オンは、カンナビノイド受容体1(CB1)の阻害剤としても使用されます .

サイクリン依存性キナーゼCDK 2阻害剤

これらの化合物は、サイクリン依存性キナーゼCDK 2の阻害剤として使用されます .

タンキラーゼ阻害剤

作用機序

Target of Action

1-(2-Phenylethyl)pyrrolidin-2-one is a derivative of pyrrolidin-2-one, a five-membered lactam present in both natural and synthetic compounds

Mode of Action

The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets and the resulting changes.

Biochemical Pathways

Pyrrolidin-2-one derivatives have been used in the synthesis of various alkaloids and unusual β-amino acids , suggesting they may play a role in these biochemical pathways.

Pharmacokinetics

The compound’s molecular weight (20427) and predicted physical properties such as melting point (12719° C) and boiling point (~3890° C at 760 mmHg) suggest it may have certain bioavailability characteristics .

Result of Action

Pyrrolidin-2-one derivatives exhibit diverse biological activities such as anti-inflammatory, analgesic, antibacterial, cardiotonic, antimycobacterial, antidepressant, antiviral, antitumor, and other activities , suggesting that 1-(2-Phenylethyl)pyrrolidin-2-one may have similar effects.

Action Environment

The compound’s predicted physical properties, such as its density (~11 g/cm^3) and refractive index (n^20D 158), may suggest certain environmental influences .

生化学分析

Biochemical Properties

It is known that pyrrolidine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is likely dependent on the specific structure and functional groups of the compound .

Cellular Effects

Related pyrrolidine derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1-(2-Phenylethyl)pyrrolidin-2-one is not well-defined. It is postulated that the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .

Metabolic Pathways

It is known that the metabolic pathways of pyrrolidin-2-ones involve the reduction of ketone groups to their corresponding alcohols, oxidation of the pyrrolidine ring to the corresponding pyrrolidone, and aliphatic oxidation of the terminal carbon atom to the corresponding carboxylate form .

特性

IUPAC Name |

1-(2-phenylethyl)pyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c14-12-7-4-9-13(12)10-8-11-5-2-1-3-6-11/h1-3,5-6H,4,7-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKZJJXFFNOSPHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80353642 | |

| Record name | 1-(2-phenylethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10135-23-6 | |

| Record name | 1-(2-Phenylethyl)-2-pyrrolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10135-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-phenylethyl)pyrrolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80353642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Pyrrolidinone, 1-(2-phenylethyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。